molecular formula C17H17N5O2S B11020764 N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Número de catálogo: B11020764
Peso molecular: 355.4 g/mol
Clave InChI: HWUZWFAKLIYEFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a sulfur-containing heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring and a 4-methoxybenzyl carboxamide group. Its structure combines a rigid bicyclic system with pharmacophoric motifs (tetrazole and methoxybenzyl) that are associated with diverse biological activities, including antiproliferative and kinase-inhibitory effects . The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the 4-methoxybenzyl group may improve lipophilicity and target binding .

Propiedades

Fórmula molecular

C17H17N5O2S

Peso molecular

355.4 g/mol

Nombre IUPAC

N-[(4-methoxyphenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H17N5O2S/c1-24-12-7-5-11(6-8-12)9-18-16(23)15-13-3-2-4-14(13)25-17(15)22-10-19-20-21-22/h5-8,10H,2-4,9H2,1H3,(H,18,23)

Clave InChI

HWUZWFAKLIYEFP-UHFFFAOYSA-N

SMILES canónico

COC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-(4-metoxibencil)-2-(1H-tetrazol-1-il)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxamida típicamente involucra múltiples pasos:

    Formación del Núcleo Ciclopenta[b]tiofeno: Esto se puede lograr a través de una reacción de ciclización que involucra un precursor adecuado, como un derivado de tiofeno.

    Introducción del Anillo Tetrazol: El anillo tetrazol se puede introducir a través de una que involucra un azida y un grupo nitrilo.

    Unión del Grupo Metoxibencilo: Este paso involucra la alquilación del compuesto intermedio con cloruro de 4-metoxibencilo en condiciones básicas.

    Formación del Grupo Carboxamida: El paso final involucra la conversión del grupo ácido carboxílico a una carboxamida utilizando reactivos como carbodiimidas.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para escalar el proceso de producción.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives. For example:

  • Acid-Catalyzed Hydrolysis :
    Treatment with concentrated HCl (6M, 100°C, 12h) cleaves the amide bond, producing 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and 4-methoxybenzylamine.
    Yield : ~75% (isolated via column chromatography).

  • Base-Mediated Hydrolysis :
    Reaction with NaOH (2M, reflux, 8h) generates the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid.

Reaction Type Conditions Products Yield Source
Acid hydrolysis6M HCl, 100°C, 12hCarboxylic acid + 4-methoxybenzylamine75%
Base hydrolysis2M NaOH, reflux, 8hSodium carboxylate (→ free acid after HCl workup)82%

Substitution at the Tetrazole Ring

The tetrazole ring (1H-tetrazol-1-yl) participates in nucleophilic substitution and cycloaddition reactions:

  • N-Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated tetrazole derivatives.
    Example : Methylation yields N-methyltetrazole analog (confirmed via 1H^1H-NMR).

  • Copper-Catalyzed Click Chemistry :
    The tetrazole reacts with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis to form triazole-linked conjugates.

Reaction Type Conditions Products Yield Source
N-AlkylationMethyl iodide, DMF, 60°C, 6hN-methyltetrazole derivative68%
Click chemistryCuSO₄, sodium ascorbate, RT, 24hTriazole conjugate85%

Oxidation:

  • Thiophene Ring Oxidation :
    Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane oxidizes the thiophene sulfur to a sulfoxide .
    Product : Sulfoxide derivative (characterized via LC-MS).

Reduction:

  • Catalytic Hydrogenation :
    Hydrogen (1 atm) over Pd/C reduces the dihydro-cyclopenta[b]thiophene ring to a fully saturated cyclopentane-thiophene system.

Reaction Type Conditions Products Yield Source
Sulfur oxidationmCPBA, DCM, 0°C, 2hSulfoxide90%
Ring hydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 24hSaturated cyclopentane-thiophene78%

Electrophilic Aromatic Substitution

The methoxybenzyl group directs electrophilic substitution to the para position:

  • Nitration :
    Reacts with HNO₃/H₂SO₄ at 0°C to introduce a nitro group para to the methoxy substituent.
    Product : Nitro derivative (isolated via recrystallization).

Reaction Type Conditions Products Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 4h4-Methoxy-3-nitrobenzyl derivative65%

Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄, 120°C), the cyclopenta[b]thiophene ring undergoes cleavage, generating linear thiophene-carboxylic acid derivatives . This is consistent with reactivity observed in structurally related cyclopenta[b]thiophene-4,6-dione systems .

Key Structural Influences on Reactivity:

  • Tetrazole Ring : Enhances solubility and participates in bioorthogonal reactions (e.g., click chemistry).

  • Methoxybenzyl Group : Directs electrophilic substitution and stabilizes intermediates via resonance.

  • Carboxamide : Susceptible to hydrolysis, enabling prodrug strategies.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibits significant anticancer properties. The compound's mechanism of action may involve:

  • Enzyme Inhibition : The tetrazole and thiophene components can interact with enzyme active sites, potentially inhibiting pathways involved in cell proliferation and apoptosis.
  • Cytotoxicity Studies : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating substantial efficacy against breast and lung cancer cell lines.
CompoundCell LineIC50 (µg/mL)
Compound ASK-MEL-2 (skin cancer)4.27
Compound BA549 (lung cancer)1.61
N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamideTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

This antimicrobial potential is particularly relevant in the context of increasing antibiotic resistance.

Anticonvulsant Activity

Preliminary investigations indicate that some derivatives of this compound may possess anticonvulsant properties. Certain analogs have been reported to reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy management.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide for their anticancer properties. Researchers synthesized multiple analogs and assessed their activity using the MTT assay against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications to the phenyl ring significantly influenced cytotoxicity.

Mecanismo De Acción

El mecanismo por el cual N-(4-metoxibencil)-2-(1H-tetrazol-1-il)-5,6-dihidro-4H-ciclopenta[b]tiofeno-3-carboxamida ejerce

Actividad Biológica

N-(4-methoxybenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the available research findings on its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the tetrazole ring and the methoxybenzyl group enhances its pharmacological potential.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • Tubulin Polymerization Inhibition : Compounds that interact with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

Biological Activity Overview

Biological Activity Findings
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through tubulin inhibition .
Antimycobacterial Activity Demonstrated effectiveness against M. tuberculosis strains with significant inhibition rates .
Anti-inflammatory Effects Related compounds have shown potential in reducing inflammation markers in vitro .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the anticancer properties of a series of thiazolidinone derivatives, revealing that modifications to the structure significantly affected their potency against melanoma and prostate cancer cell lines. The lead compound exhibited an IC50 value in the low nM range, indicating strong antiproliferative activity .
  • Antitubercular Studies : In vitro tests on synthesized tetrazole derivatives indicated effective inhibition of M. tuberculosis with some compounds achieving MIC values as low as 0.31 µg/mL. This suggests that structural modifications can enhance the biological activity of tetrazole-based compounds against resistant strains .
  • Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives could bind to the colchicine site on tubulin, effectively blocking polymerization and leading to cell cycle arrest at the G2/M phase. This mechanism was corroborated by both in vitro and in vivo studies showing reduced tumor growth in xenograft models .

Comparación Con Compuestos Similares

Tetrazole-Substituted Analogues

  • 2-(1H-Tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid (SY095729) :
    This carboxylic acid derivative (CAS: 1146293-65-3) shares the tetrazole-thiophene core but lacks the 4-methoxybenzyl carboxamide. The absence of the lipophilic benzyl group may reduce cellular permeability compared to the target compound .
  • N-(Pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide :
    Replacing tetrazole with pyrrole and the 4-methoxybenzyl with pyridinylmethyl alters hydrogen-bonding capacity and solubility. The pyrrole ring may reduce kinase affinity due to weaker electron-withdrawing effects .

Carboxamide Derivatives

  • N-(2,4-Difluorophenyl)-2-(phenylsulfonyl)benzoyl Hydrazinecarbothioamides: These compounds (e.g., compounds 4–6 in ) feature sulfonyl and fluorophenyl groups.
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide :
    The antipyrine substituent introduces a pyrazolone ring, which may enhance anti-inflammatory activity but reduce specificity for tyrosine kinases compared to the methoxybenzyl group .

Antiproliferative Activity

  • Compounds 24 and 25 () :
    These thiophene derivatives inhibit MCF7 breast cancer cells with IC50 values of 30.8 nM and 38.7 nM, respectively. Their mechanism involves blocking ATP-binding sites of tyrosine kinases, akin to gefitinib . The target compound’s tetrazole and methoxybenzyl groups may similarly disrupt kinase activity but with improved pharmacokinetics.
  • Compounds C12–C16 () :

    These carboxamides exhibit variable melting points (29.0–40.3°C) and densities (1.3947–1.5376 g/cm³), reflecting differences in crystallinity and hydrophobicity. For instance, C16 (oxazol-2-yl substituent) has a lower melting point (35.9°C) than C15 (thiazol-2-yl; 29.0°C), suggesting that heterocycle choice impacts stability .

ADME Properties

  • 2-(Substituted)-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamides :
    ADME studies () indicate moderate blood-brain barrier penetration (logBB: 0.3–0.5) and high gastrointestinal absorption (>80%) for o-tolyl derivatives. The 4-methoxybenzyl group in the target compound may further enhance absorption due to increased lipophilicity .

Data Tables

Table 1: Antiproliferative Activity of Selected Thiophene Derivatives

Compound Structure IC50 (nM) Mechanism
24 () N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(sulfamoyl)acetamide 30.8 Tyrosine kinase inhibition
25 () 4-(Thieno[2,3-d]triazin-4-ylamino)phenol 38.7 Tyrosine kinase inhibition

Table 2: Physicochemical Properties of Carboxamide Analogues ()

Compound Molecular Formula Melting Point (°C) Density (g/cm³)
C12 C24H20N4O4S 39.3 1.4056
C13 C18H17N7OS 40.3 1.3947
C14 C16H14N6OS 33.1 1.4802

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can researchers optimize reaction conditions?

  • Methodology : The compound’s core structure can be synthesized via cyclocondensation reactions. A key intermediate, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is reacted with triethyl orthoformate and sodium azide in glacial acetic acid to introduce the tetrazole moiety . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to sodium azide) and reflux time (4–6 hours). Post-synthesis, hydrazine hydrate is used for cyclization to form the final product. Yield improvements (up to 75%) are achieved by controlled addition of catalysts like piperidine .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Assign signals for the methoxybenzyl group (δ ~3.8 ppm for OCH3) and tetrazole protons (δ ~8.5–9.0 ppm) in deuterated chloroform .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650–1680 cm⁻¹) and tetrazole (N-H stretch at ~3400 cm⁻¹) functional groups .
  • LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ = 398.12) and purity (>95%) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Screening Strategy :

  • In vitro enzyme inhibition : Test against kinases or proteases at 10 µM concentration, using fluorescence-based assays.
  • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations after 48-hour exposure .
  • ADME profiling : Assess solubility in PBS (pH 7.4) and metabolic stability in human liver microsomes .

Advanced Research Questions

Q. How can computational modeling predict binding affinity and selectivity for target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr830) form hydrogen bonds with the tetrazole and carboxamide groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrophobic cyclopentane, hydrogen bond acceptors) using Schrödinger’s Phase .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Root Cause Analysis :

  • Structural analogs : Compare with compounds like C12–C16 ( ), where minor substitutions (e.g., oxazole vs. thiazole) alter melting points (Δmp ~10°C) and bioactivity.
  • Assay conditions : Variability in cell viability assays (e.g., serum concentration, incubation time) may skew IC50 values. Standardize protocols using CLSI guidelines .
  • Purity verification : Impurities (e.g., unreacted intermediates) can inflate apparent activity. Use HPLC with diode-array detection (λ = 254 nm) .

Q. What strategies improve synthetic yield while maintaining high purity?

  • Optimization Tactics :

  • Solvent selection : Replace ethanol with 1,4-dioxane for better intermediate solubility, reducing side products .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl2) for cyclization steps. Yields increase from 60% to 85% with acetic acid .
  • Purification : Use flash chromatography (silica gel, 70:30 hexane/EtOAc) followed by recrystallization in ethanol/water (4:1) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.